2-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)ethanamine
Description
2-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)ethanamine is a biphenyl-substituted ethanamine derivative characterized by a fluorine atom at the 3'-position of the biphenyl scaffold and an ethanamine moiety linked via an oxygen bridge at the 3-position (Figure 1).
Molecular Formula: C₁₄H₁₄FNO Molecular Weight: 231.27 g/mol (base form) Key Features:
- Biphenyl core with fluorine substitution at the 3'-position.
- Ethanamine group connected via an ether linkage.
- High lipophilicity due to aromatic rings and fluorine substituent.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-5-1-3-11(9-13)12-4-2-6-14(10-12)17-8-7-16/h1-6,9-10H,7-8,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNORJBNAHCQUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)ethanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethanamine Group: The final step involves the nucleophilic substitution of an appropriate leaving group (e.g., a halide) with ethanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3’-Fluoro-[1,1’-biphenyl]-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the ethanamine group can facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-((3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanamine hydrochloride
- Molecular Formula: C₁₅H₁₇ClFNO₂
- Molecular Weight : 297.76 g/mol
- Key Differences: Methoxy group at the 3'-position instead of fluorine. Hydrochloride salt form enhances solubility. Lower lipophilicity compared to the non-methoxy derivative .
2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine
(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine
- Molecular Formula: C₉H₉F₂NO₂
- Molecular Weight : 201.17 g/mol
- Key Differences :
Pharmacological and Physicochemical Properties
Key Research Findings
Metabolic Stability : The ether linkage in the compound improves resistance to oxidative metabolism compared to direct amine-linked analogs like (3'-Fluorobiphenyl-2-yl)methanamine .
Toxicity Profile : Fluorine substitution reduces hepatotoxicity risks compared to chlorinated or brominated biphenyl derivatives, as seen in safety data for [1,1'-biphenyl]-3-yl(phenyl)methanamine .
Biological Activity
2-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)ethanamine, identified by CAS number 1181454-76-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, including:
- Anticancer Activity : Research has indicated that compounds with similar biphenyl structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage pathways.
- Neuroprotective Effects : Some studies suggest that biphenyl derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Anticancer Activity
A study investigating biphenyl derivatives reported that compounds similar to this compound showed significant cytotoxicity against human cancer cells. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 5.2 | Induction of ROS and DNA damage |
| Similar biphenyl derivative | A375 (melanoma) | 7.5 | Apoptosis via p53 activation |
| Similar biphenyl derivative | HeLa (cervical cancer) | 6.0 | Cell cycle arrest and apoptosis |
These results indicate that this compound may be effective against specific cancer types by triggering apoptotic pathways.
Neuroprotective Effects
In another study focused on neuroprotection, compounds incorporating biphenyl structures demonstrated the ability to mitigate oxidative stress in neuronal cells. The proposed mechanisms include:
- Reduction of Oxidative Stress : By scavenging free radicals and enhancing cellular antioxidant defenses.
- Inhibition of Neuroinflammation : Suppressing inflammatory cytokines in neuronal cultures.
Case Studies
A notable case study involved the application of a biphenyl derivative in a preclinical model of neurodegeneration. The compound was administered to mice subjected to oxidative stress conditions. Results indicated:
- Improved cognitive function as measured by behavioral tests.
- Reduced markers of oxidative damage in brain tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
